4-Fluoro Substitution Produces a Distinct RORc Pharmacological Profile: Weak Inverse Agonism with Retained Binding Affinity
In a systematic SAR study of tertiary sulfonamide RORc ligands, 4-fluoro substitution on the phenylsulfonamide ring (compound 14) resulted in a unique pharmacological profile characterized by a loss of effect on coactivator peptide recruitment and weak inverse agonism (EC50 > 10 µM, −37% efficacy), despite demonstrating significant target binding affinity in a radioligand binding assay (RORc IC50 = 220 nM). This profile contrasts with 2-fluoro (compound 10: EC50 = 63 nM, +46% efficacy, agonist) and 3-fluoro substitution (compound 12: EC50 = 41 nM, +46% efficacy, agonist), which retained agonist activity, and with the 4-chloro analog (compound 20: EC50 = 190 nM, −63% efficacy), which exhibited stronger inverse agonism. The 4-fluorobenzylsulfonamide (compound 15) was a potent inverse agonist (EC50 = 7 nM, −97% efficacy), further demonstrating that the 4-fluoro pharmacophore can be tuned between agonist and inverse agonist profiles depending on the linker and scaffold context [1]. While 954713-27-0 is not identical to compound 14 (it bears a pyrrolidinone rather than a simple phenyl ring), the shared 4-fluorobenzenesulfonamide moiety supports a class-level inference that this substituent confers a distinct efficacy profile relative to non-fluorinated, 4-methoxy, and 4-chloro analogs within the same core series.
| Evidence Dimension | RORc functional activity (SRC1 peptide recruitment assay) and target binding affinity |
|---|---|
| Target Compound Data | 4-fluoro substitution (compound 14): EC50 > 10 µM (−37% efficacy); RORc IC50 = 220 nM (radioligand binding) [1] |
| Comparator Or Baseline | 2-fluoro (10): EC50 = 63 nM (+46% efficacy, agonist); 3-fluoro (12): EC50 = 41 nM (+46% efficacy, agonist); 4-chloro (20): EC50 = 190 nM (−63% efficacy, inverse agonist); 4-fluorobenzyl (15): EC50 = 7 nM (−97% efficacy, inverse agonist) [1] |
| Quantified Difference | 4-F substitution yields >158-fold weaker cellular efficacy than 2-F (EC50 >10,000 nM vs. 63 nM) and >52-fold weaker than 4-chloro (190 nM) in the same assay, while retaining target binding within 3–5 fold of potent analogs |
| Conditions | GAL4-fused human RORc expressed in HEK293 cells; SRC1 coactivator peptide recruitment assay; radioligand binding assay |
Why This Matters
This differential efficacy profile means that 954713-27-0 and its close analogs cannot be interchanged in RORc-targeted screening cascades without risking fundamentally different pharmacological outcomes (agonist vs. inverse agonist).
- [1] René O, Fauber BP, de Leon Boenig G, et al. Minor Structural Change to Tertiary Sulfonamide RORc Ligands Led to Opposite Mechanisms of Action. ACS Med Chem Lett. 2015;6(3):276-281. doi:10.1021/ml500420y View Source
